Purity Specification Benchmarking: 98% (HPLC) vs. Industry-Standard 95-97% for Positional Isomers
The target compound is offered at 98% purity (HPLC) by the ISO-certified manufacturer MolCore and at 98% by Leyan , compared to 97% for the 4-piperidinyloxy regioisomer (CAS 936128-98-2) from Fluorochem and 95%+ for the same regioisomer from Chemenu . For the ethyl ester homolog (CAS 1220033-70-4), purity specifications are typically 95% . While these differences appear modest, they are meaningful for procurement decisions: the 1-3% purity gap translates to a 50-300% increase in the maximum potential impurity burden. For medicinal chemistry SAR campaigns, this difference can confound biological assay interpretation when impurities have unknown activity profiles [1].
| Evidence Dimension | Vendor-specified purity (HPLC area%) |
|---|---|
| Target Compound Data | 98% (MolCore, ISO-certified; Leyan) |
| Comparator Or Baseline | Methyl 3-(piperidin-4-yloxy)benzoate HCl: 97% (Fluorochem); 95%+ (Chemenu). Ethyl 3-(piperidin-3-yloxy)benzoate HCl: 95% (BenchChem, typical) |
| Quantified Difference | 1-3 absolute percentage points higher purity; 33-60% reduction in maximum impurity content relative to 95% baseline |
| Conditions | Commercial HPLC purity specifications as reported by vendors; not a controlled cross-laboratory comparison |
Why This Matters
Higher baseline purity reduces the risk of impurity-driven false positives or negatives in biological screening, directly impacting the reliability of SAR conclusions.
- [1] General principle in medicinal chemistry: impurity profiling in biological assays. Refer to ICH Q3A guidelines for impurity thresholds in pharmaceutical development. View Source
